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Compound of Interest

Compound Name: Sinigrin hydrate

Cat. No.: B10789378 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing sinigrin hydrate in cell

culture experiments. Sinigrin, a glucosinolate found in cruciferous vegetables, and its

hydrolysis product, allyl isothiocyanate (AITC), have demonstrated significant anti-cancer

properties by inducing apoptosis and cell cycle arrest, and modulating key signaling pathways.

Physicochemical Properties and Handling
Sinigrin hydrate is a stable, water-soluble compound, making it convenient for cell culture

applications. For experimental use, it is recommended to prepare a fresh stock solution in a

suitable solvent and dilute it to the desired concentration in the cell culture medium.
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Property Value

CAS Number 3952-98-5

Molecular Formula C₁₀H₁₆KNO₉S₂·H₂O

Molecular Weight 415.49 g/mol

Appearance White to off-white powder

Solubility Soluble in water, DMSO, and ethanol

Storage Store at 2-8°C

Mechanism of Action
While sinigrin itself may exhibit some bioactivity, its primary anti-cancer effects are attributed to

its enzymatic conversion to AITC by the enzyme myrosinase.[1] Some cancer cell lines may

possess endogenous myrosinase-like activity, or the compound can be studied in conjunction

with exogenously added myrosinase. AITC has been shown to induce apoptosis and cause cell

cycle arrest by modulating critical signaling pathways, including the PI3K/Akt and MAPK

pathways.[1][2]

Quantitative Data Summary
The following tables summarize the reported cytotoxic and apoptotic effects of sinigrin and

AITC on various cancer cell lines.

Table 1: IC50 Values of Sinigrin and AITC in Cancer Cell
Lines
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Compound/Ag
ent

Cell Line Cancer Type IC50 Value Exposure Time

Sinigrin H460 Lung Carcinoma 60 µg/mL 48 hours

AITC GBM 8401
Malignant

Glioma
9.25 ± 0.69 µM 24 hours

AITC PC-3 Prostate Cancer ~17 µM Not specified

AITC LNCaP Prostate Cancer ~17 µM Not specified

AITC H1299 Lung Cancer 5 µM Not specified

AITC A549 Lung Cancer 10 µM Not specified

AITC HeLa Cervical Cancer 45 µM 72 hours

AITC CAR cells Oral Cancer ~30 µM 48 hours

AITC Bladder Cancer Bladder Cancer 2.7–3.3 µM Not specified

Table 2: Effects of Sinigrin/AITC on Apoptosis and Cell
Cycle
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Compound/Ag
ent

Cell Line Effect Concentration Exposure Time

Hydrated

Mustard Seed

Powder (contains

Sinigrin)

AY-27, UM-UC-3

G2/M phase

arrest and

apoptosis

Not specified Not specified

AITC GBM 8401
G2/M phase

arrest
Not specified 24 hours

AITC RT4

S phase

reduction, slight

G1 increase

0.005-0.0825 µM Not specified

AITC T24

G1 and S phase

reduction, G2/M

arrest

0.0625-0.0825

µM
Not specified

Sinigrin MCF-7

G0/G1 phase

arrest and

apoptosis

20 µM 24 & 48 hours

Sinigrin-rich

extract
DU-145

Increased

apoptosis
25 µg/mL 24 hours

Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of sinigrin hydrate in cell

culture.

Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of sinigrin hydrate on cancer cells.

Materials:

Sinigrin hydrate

96-well plates
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Cancer cell line of interest

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Phosphate-buffered saline (PBS)

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24

hours.

Prepare serial dilutions of sinigrin hydrate in complete culture medium.

Remove the medium from the wells and add 100 µL of the prepared sinigrin hydrate
dilutions. Include a vehicle control (medium with the same concentration of solvent used to

dissolve sinigrin).

Incubate the plate for 24, 48, or 72 hours.

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V-FITC
Staining
This protocol allows for the quantification of apoptotic cells following treatment with sinigrin
hydrate.
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Materials:

Sinigrin hydrate

6-well plates

Cancer cell line of interest

Complete cell culture medium

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of sinigrin hydrate for the desired time (e.g., 24

or 48 hours).

Harvest the cells, including both adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶

cells/mL.

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide

(PI) solution.

Incubate the cells for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI

negative, early apoptotic cells are Annexin V positive and PI negative, and late

apoptotic/necrotic cells are both Annexin V and PI positive.
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Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK
Signaling Pathways
This protocol is for investigating the effect of sinigrin hydrate on key proteins in the PI3K/Akt

and MAPK signaling pathways.

Materials:

Sinigrin hydrate

6-well plates or larger culture dishes

Cancer cell line of interest

Complete cell culture medium

RIPA lysis buffer with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against total and phosphorylated forms of Akt, mTOR, ERK, JNK, p38,

and a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Seed cells and treat with sinigrin hydrate as described in the previous protocols.
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After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify the band intensities and normalize to the loading control to determine the changes

in protein expression and phosphorylation.

Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways

affected by sinigrin hydrate.
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Experimental workflow for studying sinigrin hydrate.
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Sinigrin's impact on PI3K/Akt and MAPK pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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